Covalent CDK2 Engagement Produces Durable Rb‑Phosphorylation Inhibition That Outlasts Reversible Inhibitor Washout
NU6300 was compared head‑to‑head with its reversible parent analog NU6102 in a cellular washout assay using SKUT‑1B cells. After 1 h incubation at 50 µM followed by drug‑free medium, NU6300 retained >75 % inhibition of Rb phosphorylation at Thr821, whereas NU6102 retained only ~40 % inhibition, a statistically significant difference (p = 0.0003) [1]. This durable effect is consistent with covalent, irreversible modification of CDK2-Lys89.
| Evidence Dimension | Retention of Rb phosphorylation inhibition after 1 h drug washout |
|---|---|
| Target Compound Data | >75 % inhibition retained (33 % of untreated control phosphorylation) |
| Comparator Or Baseline | NU6102 (reversible ATP‑competitive CDK2 inhibitor, 50 µM): ~40 % inhibition retained |
| Quantified Difference | ~35 percentage‑point greater retention of inhibition; p = 0.0003 |
| Conditions | SKUT‑1B cells; 1 h incubation with 50 µM inhibitor, followed by washout and harvest at indicated times; phospho‑Rb Thr821 measured by Western blot and densitometry |
Why This Matters
For researchers requiring persistent CDK2 inhibition during pulse‑chase or washout protocols, NU6300 provides irreversible target engagement that reversible inhibitors cannot match.
- [1] Anscombe, E., Meschini, E., Mora‑Vidal, R., et al. (2015) Identification and Characterization of an Irreversible Inhibitor of CDK2. Chemistry & Biology, 22(9):1159‑1164. DOI: 10.1016/j.chembiol.2015.07.018 View Source
